molecular formula C23H18O7 B2791750 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate CAS No. 896033-61-7

8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate

Cat. No.: B2791750
CAS No.: 896033-61-7
M. Wt: 406.39
InChI Key: HLEFYGXDVMMZTG-UHFFFAOYSA-N
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Description

8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate is a complex organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, characterized by its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate typically involves multi-step organic reactions. The process begins with the preparation of the chromone core, followed by the introduction of the ethoxy group and the propanoate ester. Common reagents used in these reactions include ethyl bromoacetate, sodium ethoxide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the chromone core, leading to different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-{[(8-Ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl)morpholin-4-ium
  • 4-[(8-Ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(2E)-3-phenyl-2-propen-1-yl]piperazin-1-ium

Uniqueness

8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7/c1-3-20(24)28-14-8-9-15-16(12-21(25)29-19(15)11-14)17-10-13-6-5-7-18(27-4-2)22(13)30-23(17)26/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEFYGXDVMMZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OCC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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